molecular formula C16H12FN3O B4105782 2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

Cat. No.: B4105782
M. Wt: 281.28 g/mol
InChI Key: PFRVPVVNMKUTJW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a compound that features a triazole ring, a phenol group, and a fluorophenyl vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can be achieved through a series of chemical reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions often involve heating the mixture to around 50-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted triazole phenol compounds.

    Substitution: Amino or thio-substituted phenyl triazole compounds.

Mechanism of Action

The mechanism of action of 2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target . The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[2-(4-chlorophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol
  • 2-{3-[2-(4-methylphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol
  • 2-{3-[2-(4-methoxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol

Uniqueness

2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity compared to its non-fluorinated analogs .

Properties

IUPAC Name

2-[5-[(E)-2-(4-fluorophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-12-8-5-11(6-9-12)7-10-15-18-16(20-19-15)13-3-1-2-4-14(13)21/h1-10,21H,(H,18,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRVPVVNMKUTJW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C=CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)/C=C/C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Reactant of Route 2
2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
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2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
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2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Reactant of Route 5
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2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Reactant of Route 6
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2-{3-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

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